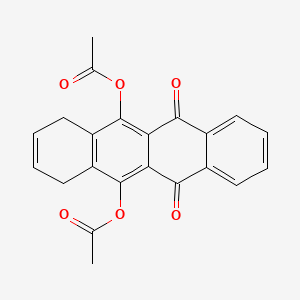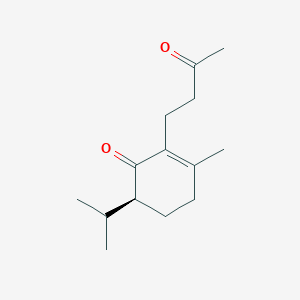
(6S)-3-Methyl-2-(3-oxobutyl)-6-(propan-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-3-Methyl-2-(3-oxobutyl)-6-(propan-2-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-3-Methyl-2-(3-oxobutyl)-6-(propan-2-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-methyl-2-cyclohexen-1-one with 3-oxobutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6S)-3-Methyl-2-(3-oxobutyl)-6-(propan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or hydroxylated compounds.
Scientific Research Applications
(6S)-3-Methyl-2-(3-oxobutyl)-6-(propan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6S)-3-Methyl-2-(3-oxobutyl)-6-(propan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6S)-3-Methyl-2-(3-oxobutyl)-6-(propan-2-yl)cyclohex-2-en-1-one: shares structural similarities with other cyclohexene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
59805-60-6 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(6S)-3-methyl-2-(3-oxobutyl)-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O2/c1-9(2)12-7-5-10(3)13(14(12)16)8-6-11(4)15/h9,12H,5-8H2,1-4H3/t12-/m0/s1 |
InChI Key |
URGRZWCWNUXQDB-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C(=O)[C@@H](CC1)C(C)C)CCC(=O)C |
Canonical SMILES |
CC1=C(C(=O)C(CC1)C(C)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


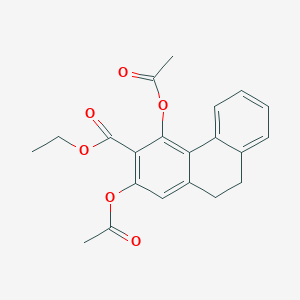
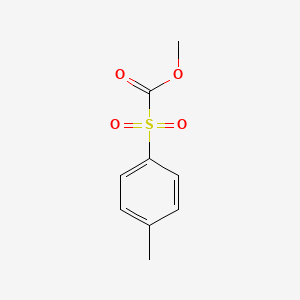
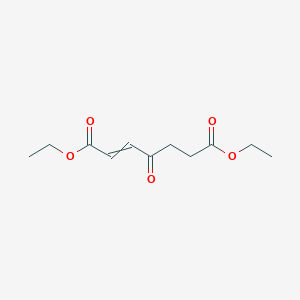
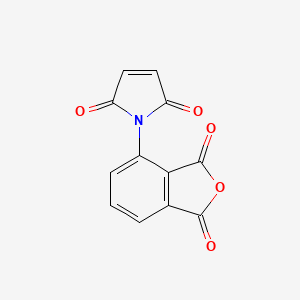
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
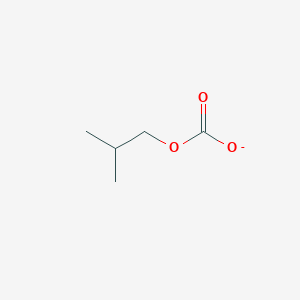


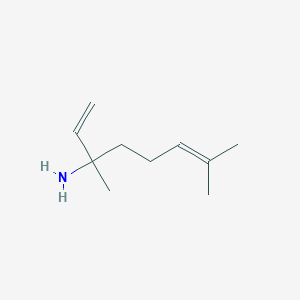
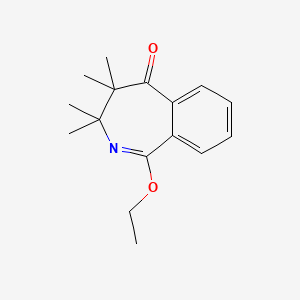
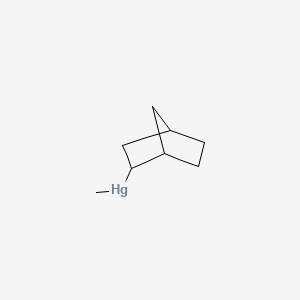
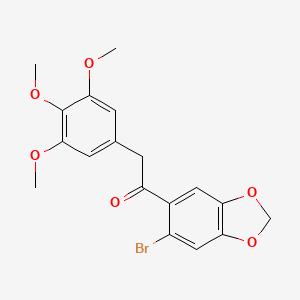
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
